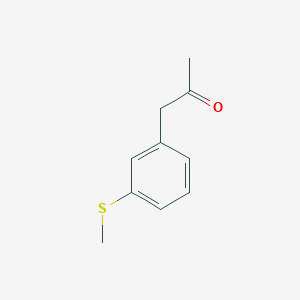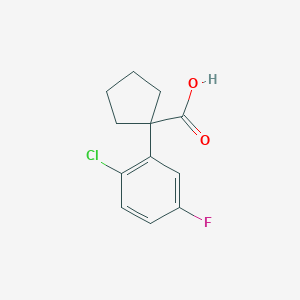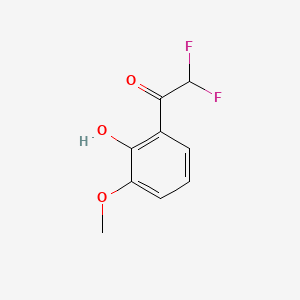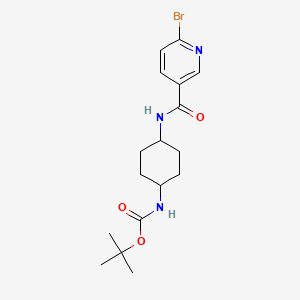
4-(5-Chloro-2-methoxyphenyl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Chloro-2-methoxyphenyl)butanal is an organic compound characterized by the presence of a butanal group attached to a 5-chloro-2-methoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-2-methoxyphenyl)butanal typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with butanal in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-(5-Chloro-2-methoxyphenyl)butanal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-(5-Chloro-2-methoxyphenyl)butanoic acid.
Reduction: 4-(5-Chloro-2-methoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(5-Chloro-2-methoxyphenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)butanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The chloro and methoxy groups may also influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- 4-(5-Chloro-2-methoxyphenyl)butanoic acid.
- 4-(5-Chloro-2-methoxyphenyl)butanol.
- 5-Chloro-2-methoxybenzaldehyde.
Comparison:
4-(5-Chloro-2-methoxyphenyl)butanal: is unique due to the presence of both an aldehyde group and a butanal chain, which provides distinct reactivity compared to its analogs.
4-(5-Chloro-2-methoxyphenyl)butanoic acid: has a carboxylic acid group, making it more acidic and suitable for different types of reactions.
4-(5-Chloro-2-methoxyphenyl)butanol: contains an alcohol group, which can participate in hydrogen bonding and different chemical reactions.
5-Chloro-2-methoxybenzaldehyde: lacks the butanal chain, making it less versatile in certain synthetic applications.
Eigenschaften
Molekularformel |
C11H13ClO2 |
|---|---|
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
4-(5-chloro-2-methoxyphenyl)butanal |
InChI |
InChI=1S/C11H13ClO2/c1-14-11-6-5-10(12)8-9(11)4-2-3-7-13/h5-8H,2-4H2,1H3 |
InChI-Schlüssel |
KSLOHEZFVGCMDP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-2-[3-(trifluoromethyl)-2-pyridyl]acetic Acid](/img/structure/B13613139.png)
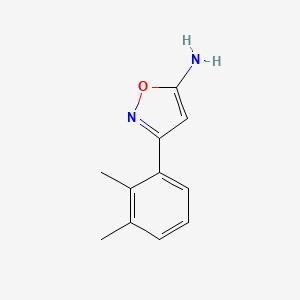


![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)

